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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6-
Quinolinecarboxylic Acid in Modern Drug Discovery

6-Quinolinecarboxylic acid, a heterocyclic aromatic compound, stands as a pivotal scaffold in
medicinal chemistry and pharmaceutical development. Its rigid bicyclic structure, coupled with
the ionizable carboxylic acid moiety, provides a unique framework for the design of novel
therapeutic agents. The quinoline ring system is a recurring motif in a multitude of approved
drugs, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-
inflammatory, and anticancer properties.[1] A thorough understanding of the physicochemical
characteristics of 6-quinolinecarboxylic acid is therefore not merely an academic exercise,
but a fundamental prerequisite for its effective utilization in the synthesis of new chemical
entities with optimized pharmacokinetic and pharmacodynamic profiles.

This technical guide offers a comprehensive exploration of the core physicochemical properties
of 6-quinolinecarboxylic acid. Moving beyond a simple recitation of data, this document
delves into the causality behind experimental choices and provides detailed, field-proven
protocols for the determination of these critical parameters. Each section is designed to be a
self-validating system, grounded in authoritative references, to ensure the highest degree of
scientific integrity and practical utility for researchers in the field.
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Core Physicochemical Properties of 6-
Quinolinecarboxylic Acid

A summary of the key physicochemical properties of 6-quinolinecarboxylic acid is presented
below, followed by in-depth discussions and experimental methodologies.

Property Value Source(s)
Molecular Formula C10H7NO:2 [2][3]
Molecular Weight 173.17 g/mol [2][3]
CAS Number 10349-57-2 [2]I3]

White to beige or brown
Appearance ) [4115]
crystalline powder

Melting Point 291-296 °C [4]
Water Solubility Practically insoluble [4][5]
pKa (Predicted) 3.05+0.30 [5]

» Inert atmosphere, Room
Storage Conditions [4]
Temperature or 0-8°C

Solubility Profile: A Critical Determinant of
Bioavailability

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability,
profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile. 6-
Quinolinecarboxylic acid is reported to be practically insoluble in water, a characteristic that
presents both challenges and opportunities in drug design.[4][5] While poor aqueous solubility
can hinder oral bioavailability, it can also be leveraged in the design of long-acting injectable
formulations or targeted delivery systems. A comprehensive understanding of its solubility in
various media is therefore essential.
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Experimental Determination of Thermodynamic and
Kinetic Solubility

Two key types of solubility measurements are pertinent in drug discovery: thermodynamic and
kinetic solubility. Thermodynamic solubility represents the true equilibrium solubility of a
compound, while kinetic solubility provides a measure of how readily a compound dissolves
from a high-concentration stock solution (typically in DMSO) into an aqueous medium, a

scenario frequently encountered in high-throughput screening.
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Caption: Workflow for Thermodynamic and Kinetic Solubility Determination.
The shake-flask method is the gold standard for determining thermodynamic solubility.

o Preparation of Saturated Solution: Add an excess amount of 6-quinolinecarboxylic acid to
a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH
7.4, ethanol, methanol, DMSO) in a sealed glass vial. The amount of solid should be
sufficient to ensure that undissolved solid remains at equilibrium.

o Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient
period to reach equilibrium. This may take 24 to 72 hours.

o Phase Separation: After equilibration, allow the suspension to settle. Carefully separate the
supernatant from the solid by centrifugation and/or filtration through a low-binding filter (e.g.,
0.22 um PVDF).

o Quantification: Accurately dilute the supernatant and determine the concentration of 6-
quinolinecarboxylic acid using a validated analytical method, such as High-Performance
Liquid Chromatography with UV detection (HPLC-UV).

o Data Analysis: The solubility is reported as the mean concentration from at least three
replicate experiments.

lonization Constant (pKa): The Key to pH-Dependent
Behavior

The pKa of a molecule dictates its ionization state at a given pH, which in turn influences its
solubility, permeability across biological membranes, and interaction with target proteins. 6-
Quinolinecarboxylic acid possesses both a weakly basic nitrogen atom in the quinoline ring
and an acidic carboxylic acid group. A predicted pKa value for the carboxylic acid is
approximately 3.05, suggesting it will be predominantly in its ionized carboxylate form at
physiological pH.[5]

Experimental Determination of pKa

Potentiometric titration and UV-Vis spectrophotometry are two robust methods for the
experimental determination of pKa.
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Select pKa Determination Method
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://lwww.benchchem.com/product/b082417#physicochemical-characteristics-of-6-
guinolinecarboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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